![molecular formula C16H19ClN2O2S B2766631 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide CAS No. 849902-56-3](/img/structure/B2766631.png)
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(dimethylamino)ethyl (4-chlorophenoxy)acetate” is a chemical compound with the molecular formula C12H16ClNO3 . It is also known as Meclofenoxate . It is a white crystalline powder that is easily soluble in water but insoluble in ether, benzene, and chloroform .
Synthesis Analysis
Meclofenoxate can be prepared by the esterification of p-chlorophenoxyacetic acid, dimethylaminoethanol, m-xylene, and p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C12H16ClNO3 . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical state of this compound is solid . It has a melting point of 132-133° C and 138-140 °C . It has a density of 1.2038 (rough estimate) and a refractive index of 1.5200 (estimate) .Applications De Recherche Scientifique
Potential Pesticide Applications
- New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds related to the one , have been characterized for their potential as pesticides. They were analyzed through X-ray powder diffraction to understand their structural properties, which is crucial for their application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Herbicide and Agricultural Applications
- Chloroacetamides like the one in focus have been used as selective herbicides in various agricultural settings. They are effective in controlling annual grasses and broad-leaved weeds in a range of crops, highlighting their significance in crop management (Weisshaar & Böger, 1989).
Antimicrobial Properties
- A study explored the synthesis of compounds closely related to the chemical , assessing their antimicrobial effectiveness against various microorganisms. This indicates the potential of such compounds in medical applications, particularly in combating bacterial and fungal infections (Pagadala et al., 2012).
Radiosynthesis for Metabolism Studies
- The radiosynthesis of chloroacetanilide herbicides, which are structurally similar to the compound , has been studied. This research aids in understanding the metabolism and mode of action of such compounds, which is critical for both agricultural and environmental health perspectives (Latli & Casida, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research has been conducted on derivatives of 2-(substituted phenoxy) acetamide, which have shown potential in anticancer, anti-inflammatory, and analgesic applications. This highlights the broader pharmaceutical applications of compounds in this chemical class (Rani et al., 2014).
Synthesis and Complexing Properties for Membrane Processes
- The synthesis of alkyl derivatives related to the compound in focus has been explored for their potential use in membrane processes, specifically as sodium cation carriers. This application can be crucial in areas such as water treatment and industrial processes (Kosterina et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-19(2)14(15-4-3-9-22-15)10-18-16(20)11-21-13-7-5-12(17)6-8-13/h3-9,14H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGRVMCPUTEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2766550.png)
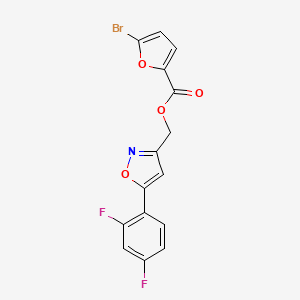
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2766552.png)
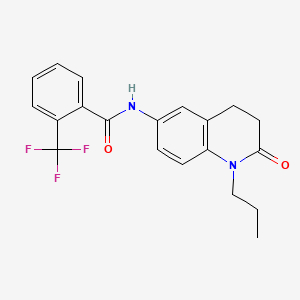
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)
![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)
![2-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B2766561.png)
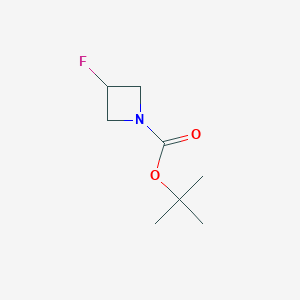

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)
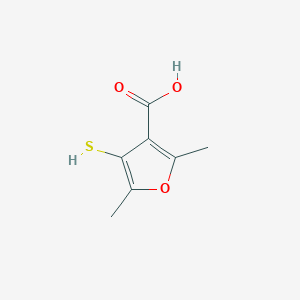
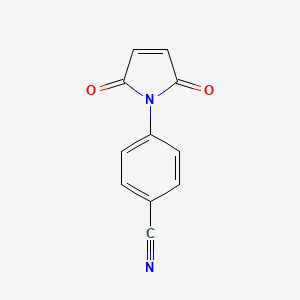
![N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B2766569.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2766571.png)